3-Bromo-4-methoxyaniline;phosphoric acid

Partition coefficient Aqueous solubility Salt formation

3-Bromo-4-methoxyaniline;phosphoric acid (CAS 192377-76-7, molecular formula C₇H₁₁BrNO₅P, molecular weight 300.04 g/mol) is a 1:1 phosphate salt of a brominated aniline derivative. The free base (3-bromo-4-methoxyaniline, CAS 19056-41-8) serves as a critical building block in the synthesis of triazole analogs of combretastatin A-4, selective 5-HT₁B receptor inverse agonists (SB-224289), and checkpoint kinase 1 (CHK1) inhibitors.

Molecular Formula C7H11BrNO5P
Molecular Weight 300.04 g/mol
CAS No. 192377-76-7
Cat. No. B12566789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyaniline;phosphoric acid
CAS192377-76-7
Molecular FormulaC7H11BrNO5P
Molecular Weight300.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)Br.OP(=O)(O)O
InChIInChI=1S/C7H8BrNO.H3O4P/c1-10-7-3-2-5(9)4-6(7)8;1-5(2,3)4/h2-4H,9H2,1H3;(H3,1,2,3,4)
InChIKeyUOIOLTHHVMCMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxyaniline;phosphoric acid (CAS 192377-76-7) – Key Procurement Specifications for a Pharmaceutical Intermediate


3-Bromo-4-methoxyaniline;phosphoric acid (CAS 192377-76-7, molecular formula C₇H₁₁BrNO₅P, molecular weight 300.04 g/mol) is a 1:1 phosphate salt of a brominated aniline derivative . The free base (3-bromo-4-methoxyaniline, CAS 19056-41-8) serves as a critical building block in the synthesis of triazole analogs of combretastatin A-4, selective 5-HT₁B receptor inverse agonists (SB-224289), and checkpoint kinase 1 (CHK1) inhibitors . Salt formation with phosphoric acid fundamentally alters physicochemical parameters—including partition coefficient (LogP ~1.69 vs. ~1.9 for the free base) and polar surface area (PSA ~122.8 Ų)—directly impacting solubility, dissolution rate, and suitability for specific reaction conditions .

Why the Phosphate Counterion and Substitution Pattern of 3-Bromo-4-methoxyaniline;phosphoric acid Preclude Direct Substitution


The phosphate salt (CAS 192377-76-7) cannot be equivalently replaced by the free base (CAS 19056-41-8), the hydrochloride salt (CAS 80523-34-8), or regioisomeric anilines such as 4-bromo-3-methoxyaniline. The phosphate counterion reduces LogP by ~0.2 units versus the free base, increasing aqueous solubility and enabling homogeneous reaction conditions that are inaccessible with the free base alone . The regioisomeric 4-bromo-3-methoxyaniline (CAS 19056-40-7) presents a different electronic and steric profile, altering reactivity in the nucleophilic aromatic substitution and cross-coupling steps required for downstream drug synthesis . Furthermore, the hydrochloride salt (CAS 80523-34-8) introduces chloride ions that can poison palladium catalysts or participate in unwanted side reactions during Suzuki or Buchwald-Hartwig couplings . The precise 3-bromo-4-methoxy substitution pattern is explicitly required for constructing the triazole-combretastatin pharmacophore and the 5-HT₁B inverse agonist scaffold .

Quantitative Differentiation Evidence: 3-Bromo-4-methoxyaniline;phosphoric acid vs. Free Base and Regioisomer Comparators


Reduced LogP and Enhanced Aqueous Solubility vs. Free Base (3-Bromo-4-methoxyaniline, CAS 19056-41-8)

The phosphate salt (192377-76-7) exhibits a LogP of 1.69, compared to the consensus LogP of 1.91 for the free base (19056-41-8), representing a ΔLogP of -0.22 . This reduced lipophilicity translates to improved aqueous solubility, which is critical for reactions requiring polar or biphasic aqueous-organic solvent systems .

Partition coefficient Aqueous solubility Salt formation

Increased Polar Surface Area (PSA) for Optimized Solid-Phase Handling vs. Free Base

The phosphate salt has a calculated Polar Surface Area (PSA) of 122.82 Ų . For the free base, the topological PSA is approximately 35.25 Ų (3 hydrogen bond donors/acceptors), yielding a PSA difference of approximately +87.6 Ų. This substantial increase improves crystallinity and solid-state handling properties, which is advantageous for accurate weighing and formulation into solid-dispensing systems [1].

Polar surface area Crystallinity Solid-state properties

Regioisomeric Specificity: 3-Bromo-4-methoxy Substitution Required for SB-224289 and Combretastatin Analog Synthesis

The 3-bromo-4-methoxyaniline core is specifically required for synthesizing triazole analogs of combretastatin A-4 (tubulin inhibitors) and SB-224289 (selective 5-HT₁B receptor inverse agonist) . The regioisomer 4-bromo-3-methoxyaniline (CAS 19056-40-7) positions the bromine and methoxy groups differently, altering the electronic directing effects on the aromatic ring and yielding downstream products with fundamentally different biological activity profiles [1]. No head-to-head biological comparison between regioisomers is publicly available; however, the patent literature explicitly claims the 3-bromo-4-methoxy substitution pattern for the synthesis of CHK1 inhibitors and Src kinase inhibitors [2].

Regiochemistry Structure-activity relationship 5-HT1B receptor Tubulin inhibition

Optimal Procurement and Application Scenarios for 3-Bromo-4-methoxyaniline;phosphoric acid (CAS 192377-76-7)


Synthesis of Triazole Analogs of Combretastatin A-4 as Tubulin Inhibitors

When synthesizing triazole-containing combretastatin A-4 analogs, the 3-bromo-4-methoxyaniline core is used as a key intermediate for constructing the trimethoxyphenyl-like pharmacophore . The phosphate salt form may provide solubility advantages in the aqueous-organic solvent mixtures (e.g., THF/H₂O or DMF/H₂O) commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for triazole formation. The reduced LogP (1.69 vs. 1.91 for the free base) supports homogeneous reaction conditions and facilitates aqueous workup .

Synthesis of SB-224289 and Related Selective 5-HT₁B Receptor Inverse Agonists

SB-224289, a selective 5-HT₁B receptor inverse agonist, is synthesized from 3-bromo-4-methoxyaniline as a starting material . The phosphate salt offers a non-hygroscopic, crystalline solid form that is easier to handle and weigh accurately in the multi-step synthetic sequence, which includes oxadiazole formation and spirocyclic ring construction . Accurate stoichiometry is critical for the biphenylcarbonyl coupling step, and the improved solid-state properties of the phosphate salt reduce weighing errors.

Checkpoint Kinase 1 (CHK1) and Src Kinase Inhibitor Development Programs

Patent literature describes 3-bromo-4-methoxyaniline as a precursor for CHK1 inhibitors (IC₅₀ values as low as 217 nM for derived compounds) and Src kinase inhibitors . The phosphate salt provides a convenient, pre-weighed form for high-throughput screening libraries where precise molarity is required. The absence of chloride ions (unlike the hydrochloride salt, CAS 80523-34-8) eliminates the risk of catalyst poisoning in palladium-catalyzed cross-coupling reactions commonly employed to elaborate the aniline core into final inhibitors .

Quote Request

Request a Quote for 3-Bromo-4-methoxyaniline;phosphoric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.